Tautomeric Scaffold Integrity: 2-Oxo-1,2-dihydroquinoline vs. 4-Oxo-1,4-dihydroquinoline Regioisomers
The 2-oxo-1,2-dihydroquinoline scaffold of the target compound exists exclusively in the lactam form as demonstrated by UV, IR, and NMR analysis of a panel of 3-fluoro-2(1H)-quinolinones, with no detectable lactim (2-hydroxyquinoline) tautomer observed [1]. In contrast, the 4-oxo-1,4-dihydroquinoline regioisomer (e.g., CAS 71083-76-6, 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) adopts a distinct tautomeric equilibrium and electronic configuration that alters hydrogen-bonding capacity and target recognition [2]. This tautomeric persistence confers predictable pharmacokinetic behavior: the lactam form maintains consistent hydrogen-bond donor/acceptor geometry critical for enzyme active-site recognition, whereas 4-oxo regioisomers present a different pharmacophoric arrangement [1].
4-Oxo regioisomer: variable tautomeric equilibrium.
| Evidence Dimension | Tautomeric form dominance (lactam vs. lactim equilibrium) |
|---|---|
| Target Compound Data | Predominantly (if not exclusively) lactam (1,2-dihydro-2-oxoquinoline) form; no detectable lactim structure |
| Comparator Or Baseline | 4-Oxo-1,4-dihydroquinoline-3-carbonitrile regioisomers (CAS 71083-76-6 and analogs): distinct tautomeric equilibrium; 4-hydroxy/4-oxo interconversion possible |
| Quantified Difference | Qualitative difference: exclusive lactam form vs. oxo-hydroxy equilibrium; supported by UV/IR/NMR spectroscopic evidence |
| Conditions | Spectroscopic characterization (UV, IR, ¹H/¹³C NMR) of model 3-fluoro-2(1H)-quinolinones in solution (CDCl₃, DMSO-d₆) |
Why This Matters
Tautomeric form directly impacts hydrogen-bond donor/acceptor topology and target recognition; the exclusive lactam form of the target compound ensures consistent pharmacophore presentation, whereas 4-oxo regioisomers exhibit variable tautomeric states that may compromise reproducibility in biological assays.
- [1] Volle JN, Mävers U, Schlosser M. The Tautomeric Persistence of Electronically and Sterically Biased 2-Quinolinones. European Journal of Organic Chemistry. 2008;2008(14):2430-2438. doi:10.1002/ejoc.200800119 View Source
- [2] Mekheimer RA, Al-Sheikh MA, Medrasi HY, Bahatheg GA, Sadek KU. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry. 2019;23(7):823-851. doi:10.2174/1385272823666190422135716 View Source
